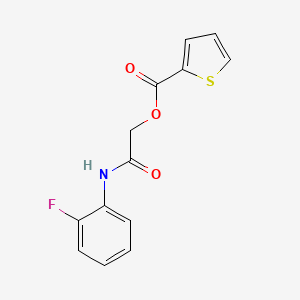
2-((2-Fluorophenyl)amino)-2-oxoethyl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Fluorophenyl)amino)-2-oxoethyl thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of thiophene-2-carboxylic acid with 2-fluoroaniline in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale reactions using optimized conditions to ensure high yields and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-((2-Fluorophenyl)amino)-2-oxoethyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
2-((2-Fluorophenyl)amino)-2-oxoethyl thiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((2-Fluorophenyl)amino)-2-oxoethyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, pain, or cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)thiophene: A related compound with similar structural features but different functional groups.
Benzo[b]thiophene-2-carboxamide derivatives: These compounds share the thiophene core but have different substituents and biological activities.
Uniqueness
2-((2-Fluorophenyl)amino)-2-oxoethyl thiophene-2-carboxylate is unique due to the presence of the fluorophenyl and amino groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C13H10FNO3S |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
[2-(2-fluoroanilino)-2-oxoethyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C13H10FNO3S/c14-9-4-1-2-5-10(9)15-12(16)8-18-13(17)11-6-3-7-19-11/h1-7H,8H2,(H,15,16) |
InChI Key |
WPKPGDGUNOFKOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC(=O)C2=CC=CS2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


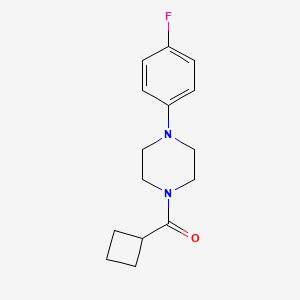
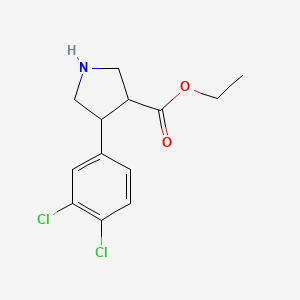
![4-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine](/img/structure/B14873373.png)



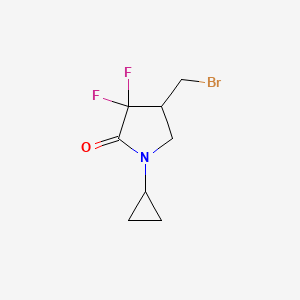
![4-{[(3-Fluoro-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B14873395.png)


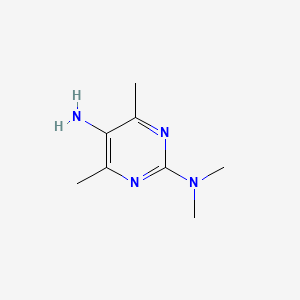
![N5-(furan-2-ylmethyl)-N7-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B14873416.png)

![7-(Tert-butyl)spiro[3.5]nonan-1-amine hydrochloride](/img/structure/B14873433.png)
